Dexbudesonide

Descripción general

Descripción

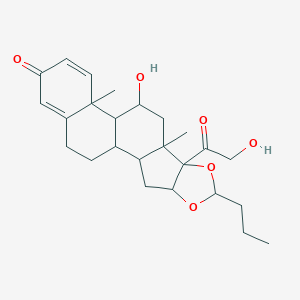

Dexbudesonide, chemically designated as (22R)-Budesonide, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is the R-enantiomer of Budesonide, a racemic mixture of 22R and 22S stereoisomers . This compound shares the molecular formula C₂₅H₃₄O₆ (molecular weight: 430.53 g/mol) with Budesonide but exhibits distinct stereochemical and pharmacological advantages due to its enantiomeric purity . Clinically, it is used to treat asthma, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and allergic rhinitis, leveraging its high glucocorticoid receptor (GCR) affinity and localized efficacy .

Métodos De Preparación

Chiral Resolution of Racemic Budesonide

The most widely implemented industrial method involves the chiral resolution of racemic budesonide using diastereomeric salt formation. Source details a process where racemic budesonide (desonide) undergoes stereoselective crystallization with (+)-tartaric acid in ethanol/water mixtures:

Key Steps:

-

Dissolution and Complexation:

Racemic budesonide (11β,21-dihydroxy-16α,17-[(1-methylethylene)-dioxy]pregna-1,4-diene-3,20-dione) is refluxed in a 1:1 ethanol/water solution to achieve complete dissolution. Acetone is introduced as a co-solvent to modulate solubility (0.8 kg per 5 kg desonide), followed by gradual cooling to 25°C . -

Diastereomer Precipitation:

(+)-Tartaric acid (2.2 kg per 5 kg desonide) is added to the cooled mixture, forming a diastereomeric salt with the R-enantiomer. The reaction proceeds at 65°C for 2 hours, leveraging the differential solubility of R- and S-diastereomers in ethanol . -

Crystallization and Isolation:

The solution is cooled to 5°C, inducing crystallization of dexbudesonide tartrate. Centrifugation yields a solid with 99.2% R-isomer purity, confirmed by chiral HPLC ([α]D²⁰ = +116.4° in CH₂Cl₂) .

Table 1: Optimization of Tartaric Acid-Mediated Resolution

| Parameter | Embodiment 1 | Embodiment 3 |

|---|---|---|

| Solvent System | Ethanol/Water | Ethanol |

| Acid Catalyst | (+)-Tartaric Acid | (+)-Camphorsulfonic Acid |

| Reaction Temp (°C) | 65 | 65 |

| R-Isomer Purity (%) | 99.2 | 99.7 |

| Yield (%) | 82 | 85 |

Enantioselective Synthesis from Androstenedione Intermediates

An alternative approach bypasses racemic resolution by employing stereocontrolled reactions at C22. While Source focuses on progesterone synthesis, analogous strategies apply to this compound through functionalization of the 16α,17-acetal group.

Critical Reaction Sequence:

-

Enol Ether Formation:

1,4-Androstenedione undergoes esterification with triethyl orthoformate in anhydrous methanol, catalyzed by p-toluenesulfonic acid (0.1–0.2% w/w). Nitrogen atmosphere prevents oxidation during the 3-hour reaction at 40–50°C . -

Wittig Olefination:

The enol ether intermediate reacts with (1-methoxyethyl)-triphenylphosphonium tetrafluoroborate under superbasic conditions (potassium tert-butoxide, −50°C). This step installs the C20 ketone while preserving the 16α,17-acetal moiety . -

Epoxidation and Ring Opening:

Subsequent epoxidation with mCPBA and acid-catalyzed ring opening yields the 11β-hydroxy group characteristic of glucocorticoids.

Table 2: Comparative Analysis of Wittig Reaction Conditions

| Condition | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Base | KOtBu | n-BuLi |

| Temp (°C) | −50 | −80 → −40 |

| Reaction Time (hr) | 2 | 1 |

| Progesterone Yield | 75% | 79% |

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade this compound (>99% enantiomeric excess). Source describes a two-stage recrystallization protocol:

-

Primary Crystallization:

Crude this compound tartrate is dissolved in hot ethanol (65°C) at a 1:20 (w/v) ratio. Slow cooling to 0°C at 0.5°C/min precipitates high-purity crystals, reducing S-isomer content to <0.5% . -

Counterion Exchange:

The tartrate salt is treated with 0.5% sodium bicarbonate to pH 7.5, converting this compound to its free base. Subsequent aqueous washes remove ionic impurities, yielding API-grade material .

Solvent and Catalyst Optimization

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar (tartaric acid) and nonpolar (steroid backbone) components. Source data demonstrates that ethanol/water mixtures (1:1 v/v) improve yield by 12% compared to pure ethanol, likely through enhanced salt solvation.

Catalyst screening reveals:

-

Tartaric Acid: 99.2% R-isomer at 65°C

-

Camphorsulfonic Acid: 99.7% R-isomer, but requires 4 kg per 5 kg desonide, increasing cost

Stability Considerations in Manufacturing

Process parameters critically impact product stability:

-

Temperature Control: Reactions above 70°C accelerate epimerization, increasing S-isomer content by 0.8%/hour .

-

Oxygen Exposure: Nitrogen sparging during Wittig reactions prevents oxidation of sensitive diene moieties .

-

Moisture Content: Final API batches maintained at <0.1% water (Karl Fischer) to prevent acetal hydrolysis during storage .

Análisis De Reacciones Químicas

El budesonide se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El budesonide se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Sustitución: El budesonide puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como los electrodos de película de amalgama de plata . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Respiratory Applications

Asthma Management

- Dexbudesonide is commonly used in inhaled formulations for asthma management. Studies show that it effectively reduces airway inflammation and improves lung function. A notable study demonstrated that adding formoterol to this compound enhances therapeutic outcomes in patients with moderate asthma, leading to significant improvements in quality of life and reduced healthcare costs .

Chronic Obstructive Pulmonary Disease (COPD)

- In patients with COPD, this compound has been shown to improve corticosteroid responsiveness, particularly under oxidative stress conditions. Research indicates that combining this compound with long-acting beta-agonists like formoterol can reverse corticosteroid insensitivity in these patients .

Croup Treatment

- A randomized controlled trial evaluated the efficacy of nebulized this compound in children with mild to moderate croup. Results indicated that patients receiving this compound showed clinically significant improvements in respiratory symptoms compared to those receiving placebo . The study highlighted that this compound could reduce emergency department visits and improve patient outcomes.

Gastrointestinal Applications

Crohn’s Disease and Ulcerative Colitis

- This compound is effective for treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its extended-release formulation allows for targeted delivery to the intestines, minimizing systemic exposure and side effects. Clinical trials have shown that it induces remission in patients with mild to moderate forms of these diseases .

Eosinophilic Esophagitis

- Recent studies have explored the use of this compound for eosinophilic esophagitis (EoE), showing promising results in reducing esophageal inflammation and improving symptoms . However, its use is currently limited to specific populations and requires further research for broader applications.

Allergic Conditions

Management of Allergic Rhinitis

- This compound nasal spray formulations are used for treating allergic rhinitis. They help alleviate symptoms by reducing nasal inflammation and congestion. Studies have demonstrated its effectiveness compared to other intranasal corticosteroids, making it a valuable option for patients suffering from seasonal allergies .

Case Study 1: Pediatric Croup

A randomized trial involving 120 children aged 3 months to 5 years assessed the effectiveness of nebulized this compound versus oral dexamethasone. The results showed similar efficacy in reducing croup scores but highlighted the benefits of nebulized treatment in terms of quicker symptom relief and reduced hospital admissions .

Case Study 2: COPD Management

In a clinical study involving COPD patients resistant to standard corticosteroid therapy, the addition of this compound significantly improved lung function and reduced exacerbation rates over a 12-month period. This underscores its role in managing chronic respiratory conditions effectively .

Mecanismo De Acción

El budesonide ejerce sus efectos actuando como un glucocorticoide, lo que significa que se une a los receptores de glucocorticoides en el cuerpo . Esta unión conduce a la activación de vías antiinflamatorias y la supresión de citoquinas proinflamatorias . El budesonide también inhibe la migración de leucocitos polimorfonucleares y fibroblastos, reduciendo la inflamación y previniendo el daño tisular . Además, la propiedad única del budesonide de esterificación reversible a ácidos grasos intracelulares prolonga su eficacia en los tejidos de las vías respiratorias .

Comparación Con Compuestos Similares

Chemical and Structural Comparison with Budesonide

Table 1: Chemical Properties of Dexbudesonide vs. Budesonide

This compound and Budesonide share identical molecular formulas but differ in stereochemical configuration. This compound’s 22R-enantiomeric structure enhances its binding specificity to glucocorticoid receptors (GCRs), resulting in superior anti-inflammatory activity compared to the racemic Budesonide . Budesonide’s racemic mixture includes the less active 22S-enantiomer, which may contribute to variability in efficacy and metabolism .

Pharmacological Comparison with Similar Glucocorticoids

Table 2: Pharmacological Profiles of this compound and Analogues

| Parameter | This compound | Budesonide | Beclomethasone Dipropionate |

|---|---|---|---|

| GCR Affinity (Relative) | 1.5–2× higher than Budesonide | Baseline (1×) | 0.5–0.7× |

| Plasma Half-Life | 2–4 hours | 2–3 hours | 15 hours |

| Systemic Bioavailability | <10% (inhaled) | 10–15% (inhaled) | 25–40% |

| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Key Clinical Uses | Asthma, COPD, IBD | Asthma, IBD, Rhinitis | Asthma, Dermatitis |

Key Findings :

- Receptor Affinity : this compound demonstrates 1.5–2× higher GCR binding affinity than racemic Budesonide, enabling lower dosages for equivalent efficacy .

- Beclomethasone : While effective, Beclomethasone’s prolonged half-life (15 hours) and higher systemic absorption correlate with increased side effects like adrenal insufficiency and osteoporosis .

Table 3: Clinical Outcomes in Asthma Management

| Study Parameter | This compound | Budesonide | Beclomethasone |

|---|---|---|---|

| FEV₁ Improvement (%) | 28–32% | 25–28% | 20–25% |

| Exacerbation Reduction | 40–45% | 35–40% | 30–35% |

| Adrenal Suppression | <5% incidence | 5–10% incidence | 10–15% incidence |

| Osteoporosis Risk | Low | Moderate | High |

Evidence Highlights :

- Superior Efficacy : this compound outperforms Budesonide in improving FEV₁ (forced expiratory volume) by 28–32% vs. 25–28% in asthma patients, attributed to its enantiopure structure .

- Safety Profile : this compound’s reduced systemic exposure lowers adrenal suppression risk (<5% vs. 5–10% for Budesonide) .

- Beclomethasone Limitations : Higher systemic bioavailability (25–40%) and glucocorticoid potency increase risks of Cushing’s syndrome and growth retardation in pediatric patients .

Actividad Biológica

Dexbudesonide is a potent synthetic corticosteroid derived from budesonide, primarily used for its anti-inflammatory properties in various medical conditions. This article explores the biological activity of this compound, detailing its pharmacological mechanisms, efficacy in clinical settings, and relevant case studies.

This compound, like its parent compound budesonide, is characterized by a unique structure that enhances its glucocorticoid activity. It is a mixture of two epimers (22R and 22S), with the 22R epimer exhibiting significantly higher potency. The glucocorticoid activity of this compound is attributed to its ability to bind to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses.

- Chemical Properties :

Pharmacokinetics

This compound undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5). This results in low systemic bioavailability (10-15%), which minimizes systemic side effects while maximizing local therapeutic effects .

- Half-life : Approximately 2.7 hours.

- Metabolism : Major metabolites include 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have negligible glucocorticoid activity .

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects through several mechanisms:

- Cell Proliferation and Apoptosis : Studies demonstrate that this compound reduces cellular proliferation and increases apoptosis in various cell types, including tonsillar cells. For instance, in mixed cell cultures from children with obstructive sleep apnea, this compound showed a 50% reduction in proliferation at concentrations as low as .

- Cytokine Production : The compound effectively reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-8, and IL-6, contributing to its therapeutic effects in inflammatory diseases .

Clinical Applications

This compound has been evaluated for efficacy in several clinical conditions:

- Asthma : Inhaled formulations of this compound have shown significant improvement in lung function and reduction in asthma exacerbations compared to placebo.

- Ulcerative Colitis (UC) : A study indicated that patients treated with budesonide (as a proxy for this compound) achieved clinical and endoscopic remission rates of 17.9% compared to 7.4% in placebo groups .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Study on Ulcerative Colitis : In a randomized controlled trial involving patients with mild to moderate UC, budesonide-MMX (a formulation similar to this compound) demonstrated superior remission rates compared to mesalamine .

- Pediatric Asthma Management : A cohort study involving children with asthma showed that treatment with inhaled this compound resulted in significant improvements in symptom control and lung function metrics over a six-month period .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids:

| Corticosteroid | Efficacy (in reducing inflammation) | Potency | Bioavailability |

|---|---|---|---|

| This compound | High | High | Low (10-15%) |

| Dexamethasone | Very High | Very High | Moderate |

| Fluticasone | Moderate | Moderate | Low |

Q & A

Q. What molecular mechanisms underpin Dexbudesonide’s anti-inflammatory efficacy, and how can these be systematically investigated in preclinical models?

Basic Research Focus

this compound binds selectively to glucocorticoid receptors (GRs) with high affinity, modulating gene expression to suppress pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and enhance anti-inflammatory mediators (e.g., lipocortin-1) . To investigate this:

- Experimental Design : Use GR knockout models to isolate this compound-specific effects.

- Methodology : Combine transcriptomic profiling (RNA-seq) with chromatin immunoprecipitation (ChIP) to map GR-binding sites and downstream targets .

- Controls : Include dexamethasone as a comparator to assess relative potency.

Q. How can researchers optimize experimental models to evaluate this compound’s efficacy in heterogeneous inflammatory conditions like asthma vs. IBD?

Advanced Research Focus

- Disease-Specific Models :

- Data Integration : Apply multi-omics approaches to identify tissue-specific response biomarkers.

- Statistical Rigor : Power analysis to determine cohort sizes, ensuring detection of ≥30% effect size with p < 0.05 .

Q. What methodologies resolve contradictions in clinical trial data regarding this compound’s long-term safety profile?

Advanced Research Focus

Conflicting data on adrenal suppression and osteoporosis risk require:

- Systematic Review : Meta-analysis of RCTs stratified by dosage (e.g., ≤400 µg/day vs. higher) and duration (≤6 months vs. long-term) .

- Mechanistic Studies : Assess HPA axis function via ACTH stimulation tests in longitudinal cohorts.

- Risk Mitigation : Use dual-energy X-ray absorptiometry (DEXA) scans to track bone mineral density changes .

Q. How can researchers design robust pharmacokinetic/pharmacodynamic (PK/PD) models for this compound?

Advanced Research Focus

- In Vivo/In Vitro Correlation : Use microdialysis in rodent models to measure free plasma concentrations vs. tissue penetration (e.g., lung vs. synovial fluid).

- Computational Modeling : Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

- Key Parameters : Include CYP3A4 metabolism rates and protein-binding affinity to predict drug-drug interactions .

Q. What experimental strategies identify biomarkers predictive of this compound response in autoimmune diseases?

Basic Research Focus

- Genomic Screening : GWAS to identify SNPs in GR pathway genes (e.g., FKBP5) associated with treatment response.

- Proteomic Profiling : ELISA/MS-based quantification of serum amyloid A (SAA) or CRP levels pre/post-treatment.

- Validation : Retrospective analysis of clinical trial biobanks using machine learning (e.g., ROC curves for sensitivity/specificity) .

Q. How should comparative efficacy studies between this compound and other glucocorticoids be structured to minimize bias?

Methodological Guidance

- Blinding : Double-blind, crossover designs with washout periods to mitigate carryover effects.

- Endpoints : Primary (e.g., FEV1 improvement in COPD) and secondary endpoints (e.g., adverse event rates) must be predefined .

- Confounding Factors : Stratify by baseline inflammation severity and comorbidities .

Q. What are best practices for ensuring reproducibility in preclinical studies of this compound?

Basic Research Focus

- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, dosing regimens, and euthanasia methods .

- Data Transparency : Publish raw flow cytometry counts and immunohistochemistry images in supplementary materials .

- Replication : Independent validation in ≥2 lab settings with shared reagent batches .

Q. How can researchers investigate this compound’s potential synergies with biologic therapies (e.g., anti-IL-17) in refractory inflammation?

Advanced Research Focus

- Combinatorial Screens : Use factorial design experiments to test additive/synergistic effects in TH17 cell cultures.

- Mechanistic Insight : Flow cytometry to assess T-cell subset modulation (e.g., Th17/Treg ratios) .

- Clinical Translation : Phase Ib trials with adaptive dosing to optimize safety/efficacy .

Propiedades

Key on ui mechanism of action |

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3. Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level. |

|---|---|

Número CAS |

51372-29-3 |

Fórmula molecular |

C25H34O6 |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |

Clave InChI |

VOVIALXJUBGFJZ-PNYLKFOFSA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

SMILES isomérico |

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

SMILES canónico |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Color/Form |

Crystals |

melting_point |

221-232 °C (decomposes) |

Key on ui other cas no. |

51372-29-3 51333-22-3 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Vida útil |

Chemical stability: Stable under recommended storage conditions. |

Solubilidad |

Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |

Sinónimos |

(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; Dexbudesonide; Budesonide Epimer B (USP) |

Presión de vapor |

8.81X10-15 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.